
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride is a chiral diamine compound that is widely used in organic synthesis and catalysis. Its unique structure, featuring two 4-methylphenyl groups attached to an ethylenediamine backbone, makes it a valuable ligand in asymmetric synthesis and other chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylbenzaldehyde and (R,R)-1,2-diaminocyclohexane.
Condensation Reaction: The 4-methylbenzaldehyde is condensed with (R,R)-1,2-diaminocyclohexane in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine.
Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, particularly in catalytic hydrogenation and cross-coupling reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2-Bis(4-methylphenyl)ethylenediamine Dihydrochloride involves its role as a chiral ligand. It coordinates with metal catalysts, forming a complex that facilitates enantioselective reactions. The chiral environment created by the ligand influences the stereochemistry of the products, leading to high enantiomeric excess.
Molecular Targets and Pathways:
Metal Catalysts: The compound forms complexes with metals like palladium, platinum, and rhodium.
Enantioselective Reactions: It is involved in pathways that produce chiral molecules with high selectivity.
Vergleich Mit ähnlichen Verbindungen
(1R,2R)-1,2-Diphenylethylenediamine: Similar structure but lacks the 4-methyl groups.
(1S,2S)-1,2-Bis(4-methylphenyl)ethylenediamine: Enantiomer of the compound.
(1R,2R)-1,2-Bis(4-chlorophenyl)ethylenediamine: Similar structure with chlorine substituents instead of methyl groups.
Uniqueness:
Steric Effects: The presence of 4-methyl groups provides steric hindrance, influencing the reactivity and selectivity of the compound.
Chiral Environment: The specific (1R,2R) configuration imparts unique chiral properties, making it highly effective in asymmetric synthesis.
Eigenschaften
IUPAC Name |
(1R,2R)-1,2-bis(4-methylphenyl)ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.ClH/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14;/h3-10,15-16H,17-18H2,1-2H3;1H/t15-,16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWCZMJNPMOFLR-QNBGGDODSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

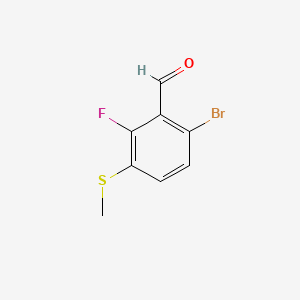
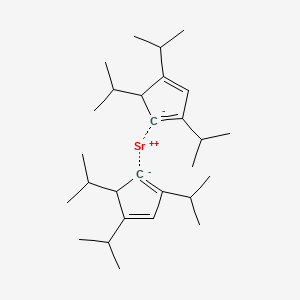

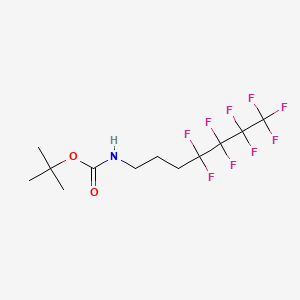
![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)
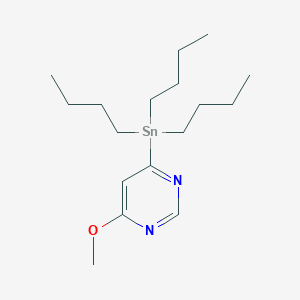

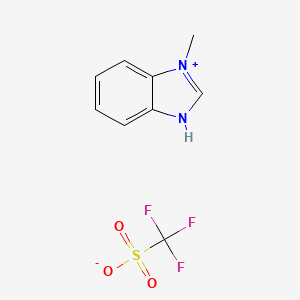
![2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethan-1-amine dihydrochloride](/img/structure/B6286641.png)
![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II)](/img/structure/B6286646.png)
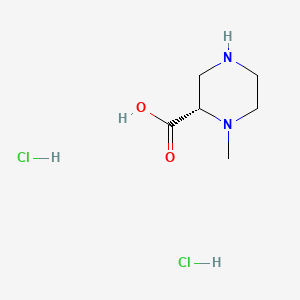
![(4E)-N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]cyclooct-4-ene-1-carboxamide](/img/structure/B6286673.png)
![cis-2,5-Diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B6286676.png)
